![molecular formula C10H13F2N3O2 B12228133 4-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]morpholine](/img/structure/B12228133.png)
4-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]morpholine is a chemical compound that features a pyrazole ring substituted with difluoromethyl and methyl groups, and a morpholine ring attached to the carbonyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]morpholine typically involves the following steps:
Starting Materials: The synthesis begins with 2,2-difluoro acetyl halide and alpha, beta-unsaturated ester.
Addition Reaction: These starting materials undergo an addition reaction followed by alkaline hydrolysis to yield an alpha-difluoro acetyl intermediate carboxylic acid.
Condensation and Cyclization: The intermediate is then condensed and cyclized with methyl hydrazine in the presence of a catalyst to form the pyrazole ring.
Recrystallization: The crude product is purified through recrystallization to obtain the final compound.
Industrial Production Methods
Industrial production methods for this compound focus on optimizing yield and purity while minimizing costs and environmental impact. Techniques such as catalytic esterification using nanoscale titanium dioxide have been employed to enhance reaction efficiency and reduce the use of organic solvents .
Chemical Reactions Analysis
Types of Reactions
4-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The difluoromethyl group can participate in substitution reactions, often involving nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
4-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]morpholine has a wide range of applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as an anti-inflammatory, antibacterial, antifungal, and anticancer agent.
Agrochemicals: It serves as an intermediate in the synthesis of fungicides that inhibit succinate dehydrogenase, a key enzyme in fungal respiration.
Materials Science: The unique chemical properties of the compound make it a valuable building block for the development of new materials with specific characteristics.
Mechanism of Action
The mechanism of action of 4-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]morpholine involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes such as succinate dehydrogenase (SDH) in fungi, inhibiting their activity and disrupting cellular respiration.
Pathways Involved: By inhibiting SDH, the compound interferes with the mitochondrial respiratory chain, leading to the accumulation of reactive oxygen species and subsequent cell death.
Comparison with Similar Compounds
Similar Compounds
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: This compound shares a similar pyrazole ring structure but lacks the morpholine ring.
Alkyl 3-difluoromethyl-1-methyl-1H-pyrazole-4-carboxylic acid ester: Another related compound used in similar applications.
Uniqueness
4-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]morpholine is unique due to the presence of both the difluoromethyl group and the morpholine ring, which confer distinct chemical properties and enhance its reactivity and stability .
Properties
Molecular Formula |
C10H13F2N3O2 |
|---|---|
Molecular Weight |
245.23 g/mol |
IUPAC Name |
[3-(difluoromethyl)-1-methylpyrazol-4-yl]-morpholin-4-ylmethanone |
InChI |
InChI=1S/C10H13F2N3O2/c1-14-6-7(8(13-14)9(11)12)10(16)15-2-4-17-5-3-15/h6,9H,2-5H2,1H3 |
InChI Key |
OAKGTTHXDHWDMM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=N1)C(F)F)C(=O)N2CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Methyl-4-{[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]methyl}-1,2-dihydropyridin-2-one](/img/structure/B12228054.png)
![N-[1-(pyrazin-2-yl)azetidin-3-yl]pyridine-3-carboxamide](/img/structure/B12228058.png)
![2-{5-[(2-Methyl-1,3-oxazol-4-yl)methyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-3-(trifluoromethyl)pyridine](/img/structure/B12228066.png)
![1-Cyclobutyl-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B12228074.png)
![2-[2-(Pyrrolidine-1-carbonyl)morpholin-4-yl]pyrimidine-4-carbonitrile](/img/structure/B12228079.png)
![3-(3-chloro-4-fluorophenyl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide](/img/structure/B12228082.png)
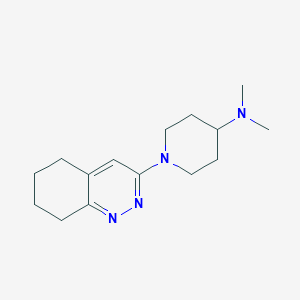
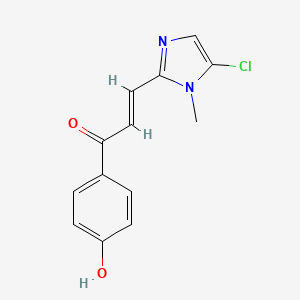
![2,6-diamino-N-[4-[2-[2-[4-(2-cyanoethylamino)-1,2,5-oxadiazol-3-yl]benzimidazol-1-yl]acetyl]phenyl]hexanamide](/img/structure/B12228089.png)
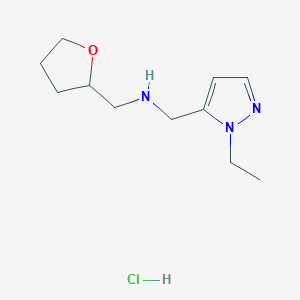
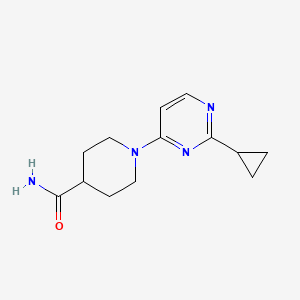
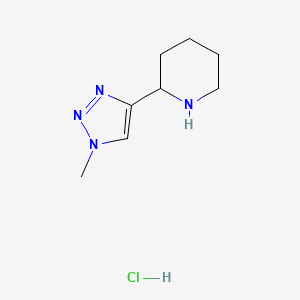
![N-[(2,3-difluorophenyl)methyl]-1,4-dimethylpyrazol-3-amine;hydrochloride](/img/structure/B12228126.png)
